

# Cellular Pathways Modulated by TRG-035 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | AT-035   |           |  |  |  |
| Cat. No.:            | B1192210 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TRG-035 is an investigational monoclonal antibody therapy currently in clinical development for the regeneration of teeth.[1][2] This innovative approach targets the underlying genetic mechanisms that suppress tooth development, offering a potential biological solution for individuals with congenital tooth agenesis and acquired tooth loss.[2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by TRG-035, summarizing key preclinical data and outlining the experimental protocols used to elucidate its mechanism of action.

### **Core Mechanism of Action: Targeting USAG-1**

TRG-035 is a neutralizing antibody that specifically targets the Uterine Sensitization-Associated Gene-1 (USAG-1) protein.[2][4] USAG-1 acts as a natural inhibitor of tooth development by antagonizing two critical signaling pathways: the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[2][5] By binding to and inhibiting USAG-1, TRG-035 effectively removes this natural brake on tooth development, leading to the reactivation of dormant tooth germs and the potential for new tooth growth.[1][2]

# **Modulation of Key Signaling Pathways**



The administration of TRG-035 initiates a cascade of cellular events primarily centered around the potentiation of the BMP and Wnt signaling pathways.

#### **Enhanced Bone Morphogenetic Protein (BMP) Signaling**

Preclinical studies have demonstrated that the anti-USAG-1 antibody, the active component of TRG-035, enhances BMP signaling.[5][6] USAG-1 is known to bind directly to BMPs, preventing them from interacting with their receptors and initiating downstream signaling.[5] By neutralizing USAG-1, TRG-035 allows for increased BMP bioavailability and subsequent activation of the canonical BMP signaling pathway. This pathway is crucial for the morphogenesis of teeth and plays a vital role in determining tooth number.[6][7]

#### **Activation of the Wnt Signaling Pathway**

In addition to its effects on BMP signaling, USAG-1 also negatively regulates the Wnt signaling pathway.[2][5] The Wnt pathway is essential for the initiation of tooth development and the proliferation of dental epithelial stem cells. While the precise mechanism of Wnt modulation by TRG-035 is still under investigation, it is understood that the inhibition of USAG-1 contributes to the activation of this critical pathway, further promoting the conditions necessary for tooth regeneration.[2]

### **Quantitative Data from Preclinical Studies**

The following tables summarize the key findings from preclinical studies investigating the effects of anti-USAG-1 antibody administration in animal models.



| Animal Model | Condition                 | Treatment                                             | Key Findings                                                                               | Reference |
|--------------|---------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Mice         | Congenital tooth agenesis | Single intravenous injection of anti- USAG-1 antibody | Rescue of developmentally arrested tooth germs and formation of fully functional teeth.    | [6]       |
| Ferrets      | Normal                    | Single intravenous injection of anti- USAG-1 antibody | Growth of supernumerary teeth, indicating the potential to stimulate a third set of teeth. | [6]       |
| Dogs         | Not specified             | Not specified                                         | Successful<br>growth of<br>functional teeth.                                               | [8]       |

# **Experimental Protocols**

The following outlines the general methodologies employed in the preclinical evaluation of TRG-035.

#### **Animal Models**

- Mice: Wild-type and various knockout mouse models of congenital tooth agenesis were utilized to assess the efficacy of the anti-USAG-1 antibody.[6]
- Ferrets: Ferrets were used as a secondary model due to their dental structure being more analogous to humans.[6]
- Dogs: Canines were also used in preclinical assessments to further validate the regenerative potential of the therapy.[8]

## **Antibody Administration**



- Route of Administration: The anti-USAG-1 antibody (TRG-035) was administered via a single intravenous injection.[2][6]
- Dosage: Specific dosage information is not publicly available but was determined through dose-response studies in animal models.

#### **Assessment of Tooth Regeneration**

- Micro-computed Tomography (micro-CT): High-resolution micro-CT imaging was used to visualize and quantify the formation of new teeth, including their morphology and integration with the surrounding bone.
- Histological Analysis: Tissue samples were collected, sectioned, and stained to examine the cellular and structural details of the regenerated teeth and surrounding tissues.

#### **Analysis of Signaling Pathways**

- Western Blotting: This technique was likely used to measure the protein levels of key components of the BMP and Wnt signaling pathways to confirm their activation following TRG-035 administration.
- Quantitative Polymerase Chain Reaction (qPCR): qPCR would have been employed to measure the gene expression levels of downstream targets of the BMP and Wnt pathways, providing further evidence of pathway activation.
- Immunohistochemistry: This method allows for the visualization of the localization and expression of specific proteins within the dental tissues, offering insights into the cellular response to TRG-035.

# Visualizations Signaling Pathway of TRG-035 Action





Click to download full resolution via product page

Caption: TRG-035 inhibits USAG-1, activating BMP and Wnt pathways for tooth regeneration.

# **Experimental Workflow for Preclinical Studies**





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of TRG-035 in animal models.

## **Clinical Development**

A Phase 1 clinical trial of TRG-035 was initiated in September 2024 to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy adult volunteers.[3] This first-in-human study is a critical step in the clinical development of TRG-035 and will provide essential data to inform future efficacy studies in patients with tooth agenesis.



#### Conclusion

TRG-035 represents a novel and promising therapeutic strategy for tooth regeneration. By targeting the key negative regulator of tooth development, USAG-1, TRG-035 effectively modulates the BMP and Wnt signaling pathways to create a permissive environment for the growth of new teeth. The preclinical data are encouraging, and the ongoing clinical trial will provide crucial insights into the safety and potential efficacy of this groundbreaking therapy in humans. Continued research and development in this area have the potential to revolutionize the treatment of tooth loss.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tooth Regeneration With Human Anti USAG 1 Therapy Dentinova [dentinova.co.uk]
- 2. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Regrowing Teeth With Antibodies Morning Huddle [morninghuddle.co]
- 5. Anti-USAG-1 therapy for tooth regeneration through enhanced BMP signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. frontlinegenomics.com [frontlinegenomics.com]
- To cite this document: BenchChem. [Cellular Pathways Modulated by TRG-035
   Administration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1192210#cellular-pathways-modulated-by-trg-035-administration]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com